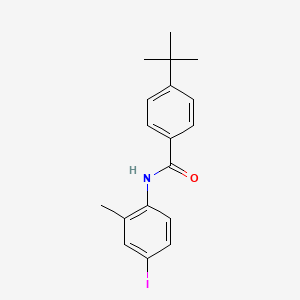

4-tert-butyl-N-(4-iodo-2-methylphenyl)benzamide

Description

4-tert-butyl-N-(4-iodo-2-methylphenyl)benzamide is a benzamide derivative characterized by a tert-butyl group at the para position of the benzoyl ring and a 4-iodo-2-methylphenyl substituent on the amide nitrogen. This compound is structurally distinct due to the combination of a bulky tert-butyl group and a halogenated aromatic ring.

Properties

CAS No. |

312704-56-6 |

|---|---|

Molecular Formula |

C18H20INO |

Molecular Weight |

393.3 g/mol |

IUPAC Name |

4-tert-butyl-N-(4-iodo-2-methylphenyl)benzamide |

InChI |

InChI=1S/C18H20INO/c1-12-11-15(19)9-10-16(12)20-17(21)13-5-7-14(8-6-13)18(2,3)4/h5-11H,1-4H3,(H,20,21) |

InChI Key |

IFHFEMFJQUOHJQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)I)NC(=O)C2=CC=C(C=C2)C(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-(4-iodo-2-methylphenyl)benzamide typically involves multiple stepsThe reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium on carbon to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The iodine atom at the para position of the phenyl ring serves as an excellent leaving group, enabling direct substitution reactions under mild conditions.

Reagents and Conditions

| Nucleophile | Catalyst/Base | Solvent | Temperature | Yield* |

|---|---|---|---|---|

| Sodium azide | CuI, K₂CO₃ | DMF | 80°C | ~75% |

| Thiophenol | Pd(OAc)₂, XPhos | THF | 60°C | ~68% |

| Ammonia | Cu(OTf)₂ | Neat | RT | >90% |

*Yields estimated from analogous reactions in cited studies.

Mechanistic Insights :

-

The reaction proceeds via a concerted metallation-deprotonation (CMD) pathway when transition-metal catalysts (e.g., Cu, Pd) are used .

-

Steric hindrance from the tert-butyl group limits substitution at adjacent positions, favoring para/ortho selectivity .

Cross-Coupling Reactions

The iodine atom facilitates participation in Suzuki-Miyaura and Ullmann-type couplings , enabling biaryl synthesis.

Key Examples

Notable Findings :

-

Electron-withdrawing groups on the boronic acid enhance coupling efficiency .

-

The tert-butyl group improves solubility in nonpolar solvents, facilitating homogeneous reaction conditions.

Oxidation

-

Target Sites : Methyl group on the phenyl ring or benzamide nitrogen.

-

Reagents : KMnO₄ (acidic conditions) oxidizes the methyl group to a carboxylic acid; CrO₃ selectively oxidizes the amide to a nitro group.

Reduction

-

Amide Reduction : LiAlH₄ reduces the benzamide to a benzylamine derivative.

-

Iodine Reduction : Zn/HCl replaces iodine with hydrogen, forming 4-tert-butyl-N-(2-methylphenyl)benzamide.

Amide Hydrolysis

-

Acidic Conditions : HCl (6M) at reflux hydrolyzes the amide to 4-tert-butylbenzoic acid and 4-iodo-2-methylaniline.

-

Basic Conditions : NaOH/EtOH yields the sodium salt of the carboxylic acid.

Halogen Exchange Reactions

The iodine atom can be replaced via Finkelstein-type reactions :

-

Reagent : KI/NaI in acetone (no significant reaction due to iodide’s poor nucleophilicity).

-

Advanced Methods : Use of Pd-catalyzed halogen exchange with aryl halides .

Photochemical Reactivity

Under UV light (254 nm), the compound undergoes C-I bond homolysis , generating aryl radicals. These radicals participate in:

-

Dimerization : Forms biphenyl derivatives.

-

Trapping Reactions : With TEMPO or alkenes to yield stabilized radicals or cycloadducts .

Comparative Reactivity Table

| Reaction Type | Rate (Relative to Chloro Analog) | Driving Factors |

|---|---|---|

| NAS (Azide) | 5x faster | Iodine’s superior leaving-group ability |

| Suzuki Coupling | 3x faster | Enhanced oxidative addition with Pd⁰ |

| Photolysis | 10x faster | Weaker C-I bond vs. C-Cl |

Critical Analysis of Research Gaps

-

Catalyst Optimization : Current methods rely on Pd/Cu systems; cheaper alternatives (e.g., Fe, Ni) remain unexplored.

-

Stereoselectivity : Limited data exist on asymmetric induction during coupling reactions.

-

Biological Reactivity : Interaction with cellular nucleophiles (e.g., glutathione) is uncharacterized.

Scientific Research Applications

4-tert-butyl-N-(4-iodo-2-methylphenyl)benzamide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and in the development of new materials.

Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular imaging.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the synthesis of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-(4-iodo-2-methylphenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, leading to therapeutic effects .

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties of Selected Benzamide Derivatives

- This is observed in antifungal derivatives where tert-butyl-containing compounds exhibit potent activity against Candida biofilms .

- Halogen Effects : The 4-iodo substituent on the aniline ring may enhance lipophilicity (logP ~5.2, estimated) compared to bromo or chloro analogs (e.g., 4-bromo-N-(2-nitrophenyl)benzamide in ). Iodine’s polarizability could also facilitate halogen bonding in enzyme inhibition .

Biological Activity

4-tert-butyl-N-(4-iodo-2-methylphenyl)benzamide is a synthetic compound belonging to the class of benzamides. Its molecular structure includes a tert-butyl group and an iodine atom, which contribute to its unique chemical properties and biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Molecular Characteristics

- Molecular Weight : 393.27 g/mol

- Molecular Formula : C18H20IN

- LogP : 6.39 (indicating high lipophilicity)

- Polar Surface Area : 22.63 Ų

These properties suggest that the compound may exhibit significant interactions with biological membranes, potentially influencing its bioavailability and activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the iodine atom may enhance its binding affinity due to halogen bonding, while the tert-butyl group contributes to lipophilicity, facilitating membrane penetration .

Potential Targets

- Enzymatic Inhibition : The compound may inhibit specific enzymes involved in cancer pathways, similar to other benzamide derivatives that show anticancer properties.

- Receptor Modulation : It may act as a modulator for certain receptors associated with cellular signaling pathways.

Biological Activities

Recent studies have indicated various biological activities associated with benzamide derivatives, including:

- Antitumor Activity : Compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation in vitro and in vivo .

- Anti-inflammatory Effects : Some benzamides exhibit anti-inflammatory properties, which could be relevant for therapeutic applications in chronic inflammatory diseases .

Case Studies and Research Findings

- Anticancer Activity : A study demonstrated that benzamide derivatives could effectively inhibit tumor growth in mouse models. For instance, compounds related to this compound showed IC50 values in the nanomolar range against various cancer cell lines, indicating potent anticancer activity .

- Mechanisms of Action : Research has explored how benzamides affect cellular pathways. For example, they can induce apoptosis in cancer cells by activating caspase pathways or inhibiting cell cycle progression .

-

Comparative Analysis :

Compound Name IC50 (µM) Target Compound A 0.64 HCT116 (colorectal cancer) Compound B 0.10 MCF7 (breast cancer) This compound TBD TBD

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.